![molecular formula C11H9Cl2F3N2O4 B3040897 9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate CAS No. 249606-93-7](/img/structure/B3040897.png)
9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate
Descripción general
Descripción
9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by the presence of a chlorine atom, two methyl groups, and a trifluoromethyl group attached to the pyrido[1,2-a]pyrimidine core The perchlorate anion is associated with the cationic part of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of Substituents: The chlorine, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide or dimethyl sulfate.
Formation of the Perchlorate Salt: The final step involves the reaction of the cationic pyrido[1,2-a]pyrimidine derivative with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine or other substituents.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate: Lacks the chlorine atom but has similar structural features.
9-Chloro-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate: Lacks the trifluoromethyl group but has similar structural features.
Uniqueness
9-Chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium perchlorate is unique due to the presence of both the chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine atom contributes to its reactivity and binding affinity.
Propiedades
IUPAC Name |
9-chloro-2,4-dimethyl-7-(trifluoromethyl)pyrido[1,2-a]pyrimidin-5-ium;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N2.ClHO4/c1-6-3-7(2)17-5-8(11(13,14)15)4-9(12)10(17)16-6;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTMXBORWRITQJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C=C(C=C(C2=N1)Cl)C(F)(F)F)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


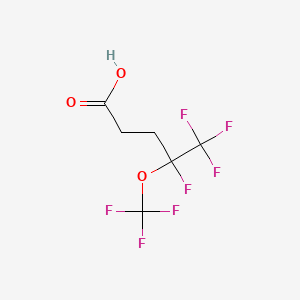
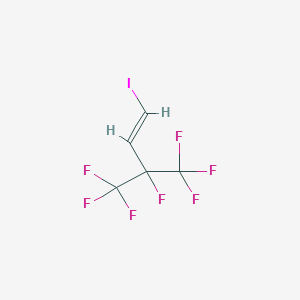
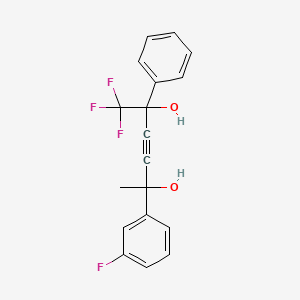
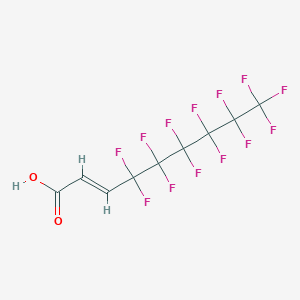
![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide](/img/structure/B3040824.png)
![2-bromo-N-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]propanamide](/img/structure/B3040825.png)
![2-bromo-N-[6-(4-fluorophenoxy)pyridin-3-yl]propanamide](/img/structure/B3040826.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)
![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)
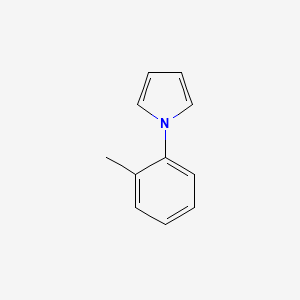
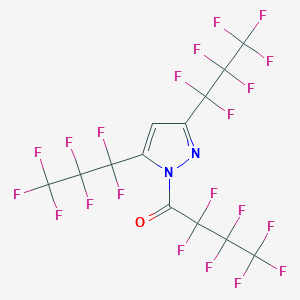
![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)
![N1-[6-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B3040835.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)
